molecular formula C21H18ClN3O4S B11374945 ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11374945
M. Wt: 443.9 g/mol
InChI Key: VLFSRERBRKTZMC-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridazine ring fused with a thiophene ring, along with an ethyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the Pyridazine and Thiophene Rings: The two rings are coupled through a condensation reaction, often using a dehydrating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.

    Drug Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:

    Indole Derivatives: These compounds also contain heterocyclic rings and are known for their biological activities.

    Thiophene Derivatives: Similar to the compound , thiophene derivatives are studied for their medicinal properties.

    Pyridazine Derivatives: These compounds share the pyridazine ring and have applications in medicinal chemistry.

The uniqueness of ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C21H18ClN3O4S

Molecular Weight

443.9 g/mol

IUPAC Name

ethyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H18ClN3O4S/c1-2-29-21(28)17-14-7-4-8-16(14)30-20(17)23-19(27)18-15(26)9-10-25(24-18)13-6-3-5-12(22)11-13/h3,5-6,9-11H,2,4,7-8H2,1H3,(H,23,27)

InChI Key

VLFSRERBRKTZMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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